molecular formula C6H11OSi B14519839 CID 54547185

CID 54547185

Cat. No.: B14519839
M. Wt: 127.24 g/mol
InChI Key: SZUIWLWFUBCIGO-UHFFFAOYSA-N
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Description

Such compounds are often investigated for their roles in enzyme inhibition, metabolic regulation, or therapeutic applications, such as chemotherapy-induced diarrhea (CID) management . Further characterization would require structural elucidation via techniques like mass spectrometry (e.g., collision-induced dissociation, CID) or nuclear magnetic resonance (NMR) .

Properties

Molecular Formula

C6H11OSi

Molecular Weight

127.24 g/mol

InChI

InChI=1S/C6H11OSi/c1-6(7)4-2-3-5-8/h2-5H2,1H3

InChI Key

SZUIWLWFUBCIGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 54547185 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, batch processing, and the use of industrial-grade equipment to ensure consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 54547185 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 54547185 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: this compound may have potential therapeutic applications, including its use as a drug candidate or in drug development research.

    Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 54547185 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular targets and pathways involved are typically studied through experimental research and documented in scientific literature.

Comparison with Similar Compounds

Structural Comparison

A structural comparison of CID 54547185 with related compounds can be inferred from studies on substrates and inhibitors with analogous PubChem CIDs (Table 1). For example:

  • Betulin derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic triterpenoid backbone, which is critical for their biological activity, such as modulating steroid transporters or antiviral effects . This compound may feature similar functional groups (e.g., hydroxyl or caffeoyl moieties) if it belongs to this class.
  • Steroid substrates : Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) contain a steroid nucleus conjugated with taurine, enabling bile acid transport regulation . Structural overlays in Figure 8 of suggest that orientation of the steroid backbone influences substrate specificity, a factor that could apply to this compound if it shares this scaffold.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name PubChem CID Core Structure Key Functional Groups Biological Role
Betulin 72326 Pentacyclic triterpenoid Hydroxyl groups Inhibitor of steroid transporters
3-O-Caffeoyl betulin 10153267 Betulin + caffeoyl Caffeoyl ester Enhanced solubility and activity
Taurocholic acid 6675 Steroid + taurine Sulfonic acid, hydroxyl Bile acid transport substrate
Irbesartan 3749 Tetrazole-imidazole Tetrazole, carbonyl Angiotensin II receptor blocker
This compound 54547185 Hypothetical To be determined Potential enzyme inhibitor
Functional and Pharmacological Comparison
  • Enzyme Inhibition : Ginkgolic acid (CID 5469634) and irbesartan (CID 3749) inhibit specific transporters or receptors, such as sodium-taurocholate cotransporting polypeptide (NTCP) . If this compound acts similarly, its efficacy (e.g., IC₅₀ values) and selectivity would need comparative assessment.
  • Therapeutic Potential: Compounds like lupenone (CID 92158) and erythrosine B (CID 3259) are studied for anticancer or antimicrobial effects . This compound’s utility in conditions like chemotherapy-induced diarrhea (CID) could parallel troglitazone (CID 5591), which modulates inflammatory pathways .
Analytical and Mechanistic Insights
  • Mass Spectrometry : Studies on sulfonamides () highlight differences in fragmentation patterns between collision-induced dissociation (CID) and high-energy collision dissociation (HCD). If this compound undergoes similar analysis, its stability and fragmentation pathways (e.g., neutral loss or backbone cleavage) could distinguish it from analogs .
  • Clinical Relevance : In chemotherapy-induced diarrhea (CID) management, herbal formulations like Tiaoqi Zhixie Fang reduced CID incidence by 25–73% in clinical trials . If this compound is a phytochemical, its efficacy might be benchmarked against such therapies.

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